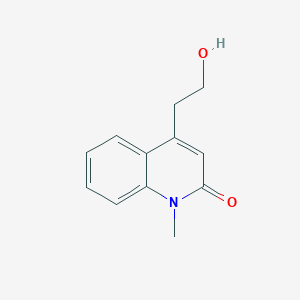

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one

Overview

Description

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one, also known as MEQ, is a chemical compound that has been widely studied for its potential application in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs, as well as for the synthesis of novel materials. In

Mechanism Of Action

The mechanism of action of 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, as well as the regulation of gene expression. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been shown to induce the activation of caspases and the release of cytochrome c, leading to the induction of apoptosis in cancer cells. It has also been reported to inhibit the phosphorylation of MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, survival, and migration. Furthermore, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to regulate the expression of various genes, such as Bcl-2, Bax, and p53, which are involved in the regulation of apoptosis and cell cycle progression.

Biochemical And Physiological Effects

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines in activated microglial cells, and protect neuronal cells from oxidative stress and glutamate-induced excitotoxicity. In vivo studies have shown that 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can inhibit the growth of tumor xenografts in mice, reduce the production of pro-inflammatory cytokines in the brains of mice with lipopolysaccharide-induced neuroinflammation, and improve cognitive function in mice with scopolamine-induced memory impairment.

Advantages And Limitations For Lab Experiments

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using simple and cost-effective methods, and its properties can be easily modified by introducing different functional groups. However, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one also has some limitations, such as its low water solubility, which can limit its application in aqueous systems, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for further research on 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one, including the development of new synthetic methods for 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one and its derivatives, the investigation of its potential application in the treatment of other diseases, such as Parkinson's disease and stroke, the elucidation of its mechanism of action at the molecular level, and the development of new materials based on 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one. Furthermore, the development of new 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one-based fluorescent probes and metal complexes could lead to the development of new sensors and catalysts with improved properties and applications.

Scientific Research Applications

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to possess antitumor, anti-inflammatory, and neuroprotective properties. It has been reported to inhibit the growth of various cancer cells, such as breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in activated microglial cells, suggesting its potential application in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been found to protect neuronal cells from oxidative stress and glutamate-induced excitotoxicity, indicating its potential as a neuroprotective agent.

In biochemistry, 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has been reported to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new copper sensors. 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential application in catalysis and material science.

properties

CAS RN |

153876-71-2 |

|---|---|

Product Name |

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one |

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-1-methylquinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-13-11-5-3-2-4-10(11)9(6-7-14)8-12(13)15/h2-5,8,14H,6-7H2,1H3 |

InChI Key |

DQPHQQYRMCMEGI-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=CC1=O)CCO |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)CCO |

synonyms |

2(1H)-Quinolinone,4-(2-hydroxyethyl)-1-methyl-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)